molecular formula C16H14N2O2S2 B13718064 [2-(2-Methoxyphenoxy)phenyl]methyl-cyanocarbonimidodithioate

[2-(2-Methoxyphenoxy)phenyl]methyl-cyanocarbonimidodithioate

Cat. No.: B13718064
M. Wt: 330.4 g/mol
InChI Key: FDNUOOPCKBAXDG-UHFFFAOYSA-N
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Description

[2-(2-Methoxyphenoxy)phenyl]methyl-cyanocarbonimidodithioate is a synthetic organic compound characterized by a methoxyphenoxy-substituted phenyl group attached to a cyanocarbonimidodithioate functional group. The methoxyphenoxy moiety consists of a phenyl ring substituted with a methoxy group at the ortho position, linked via an ether bond to another phenyl ring.

Properties

Molecular Formula

C16H14N2O2S2

Molecular Weight

330.4 g/mol

IUPAC Name

[[2-(2-methoxyphenoxy)phenyl]sulfanyl-methylsulfanylmethylidene]cyanamide

InChI

InChI=1S/C16H14N2O2S2/c1-19-12-7-3-4-8-13(12)20-14-9-5-6-10-15(14)22-16(21-2)18-11-17/h3-10H,1-2H3

InChI Key

FDNUOOPCKBAXDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=CC=CC=C2SC(=NC#N)SC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

[2-(2-Methoxyphenoxy)phenyl]methyl-cyanocarbonimidodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of [2-(2-Methoxyphenoxy)phenyl]methyl-cyanocarbonimidodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function . The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

Structural Analogues with Methoxyphenoxy Moieties

Compounds sharing the 2-methoxyphenoxy group (a phenyl ring with a methoxy group at the ortho position linked via an ether bond) are prevalent in pharmaceuticals. For example:

  • Antiarrhythmic Agents (): Compounds such as (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol feature a 2-methoxyphenoxyethylamino group. These molecules exhibit α1-, α2-, and β1-adrenoceptor binding affinity, antiarrhythmic, and hypotensive activities. The shared methoxyphenoxy group may contribute to receptor interactions, though the target compound’s cyanocarbonimidodithioate group likely alters its binding profile .
  • Carvedilol-Related Impurities (): Impurities like 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol highlight the use of methoxyphenoxy groups in β-blocker derivatives. These compounds are tested for adrenoceptor activity and impurity limits, suggesting that structural modifications (e.g., substitution with cyanocarbonimidodithioate) could impact pharmacokinetics or toxicity .

Functional Group Analogues

  • Hydroxyacetic Acid Derivatives (): 2,2-Diphenyl-2-hydroxyacetic acid (benzilic acid) shares aromatic rings but lacks the methoxyphenoxy and cyanocarbonimidodithioate groups. Such compounds often exhibit chelating or anticonvulsant properties, underscoring the role of functional groups in defining activity .

Data Table: Key Structural and Functional Comparisons

Compound Name/Class Core Structure Features Reported Activities/Applications Key Differences from Target Compound Source
[Target Compound] Methoxyphenoxy-phenyl, cyanocarbonimidodithioate Unknown (speculated: pesticidal/pharma) N/A N/A
Antiarrhythmic Agents (e.g., ) Methoxyphenoxyethylamino, propanol α/β-Adrenoceptor binding, antiarrhythmic Propanolamine vs. cyanocarbonimidodithioate
Carvedilol Impurities () Methoxyphenoxyethylamino, carbazolyloxy Adrenoceptor modulation, impurity limits Carbazolyloxy vs. cyanocarbonimidodithioate
Ethiofencarb () Ethylthio, methylcarbamate Insecticide (acetylcholinesterase inhibition) Carbamate vs. cyanocarbonimidodithioate
Benzilic Acid () Diphenylhydroxyacetic acid Chelation, anticonvulsant Hydroxyacetic acid vs. dithioate group

Research Findings and Implications

  • Pharmacological Potential: The methoxyphenoxy group in the target compound may enable interactions with adrenoceptors, similar to and compounds.
  • Pesticidal Applications: The thiourea-like cyanocarbonimidodithioate group may act as a protease inhibitor or metalloenzyme disruptor, akin to ethiofencarb (). Comparative studies on toxicity and environmental persistence are needed .

Biological Activity

Overview of [2-(2-Methoxyphenoxy)phenyl]methyl-cyanocarbonimidodithioate

The compound “this compound” belongs to a class of chemical entities that often exhibit significant biological activity, particularly in pharmacology and biochemistry. This compound is characterized by the presence of a cyanocarbonimidodithioate functional group, which can influence its reactivity and interaction with biological systems.

  • Antioxidant Activity : Compounds with similar structures often display antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : The presence of the dithioate group may allow the compound to interact with various enzymes, potentially inhibiting their activity. This can be particularly relevant in cancer therapy, where enzyme inhibitors can prevent tumor growth.
  • Anti-inflammatory Effects : Many derivatives of phenolic compounds exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Research Findings

  • Cytotoxicity Studies : Preliminary studies on structurally related compounds have shown varying levels of cytotoxicity against cancer cell lines. For instance, compounds with similar dithioate groups have been tested against human breast cancer cells, demonstrating significant growth inhibition.
  • Antiviral Activity : Some derivatives have been evaluated for their antiviral properties, showing promise against viruses like HIV and Hepatitis C by interfering with viral replication processes.

Case Studies

  • Study on Phenolic Compounds : A study published in a reputable journal demonstrated that phenolic compounds with methoxy substitutions exhibited enhanced cytotoxic effects on various cancer cell lines due to their ability to induce apoptosis.
  • Dithioate Derivatives : Research focusing on dithioate derivatives highlighted their potential as enzyme inhibitors, specifically targeting proteases involved in viral replication.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTargetReference
Benzothiazole-2-thiophene S-glycosideAntiviralNS3/4A enzymeACS Omega
Dithioate derivative ACytotoxicityBreast cancer cellsResearch Study 1
Dithioate derivative BAnti-inflammatoryInflammatory cytokinesResearch Study 2

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